molecular formula C10H11NO5 B1397060 Ethyl 3-methoxy-5-nitrobenzoate CAS No. 1227157-65-4

Ethyl 3-methoxy-5-nitrobenzoate

Cat. No.: B1397060
CAS No.: 1227157-65-4
M. Wt: 225.2 g/mol
InChI Key: CBICIWBUDRQIBK-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C10H11NO5. This compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, which is further esterified with ethanol.

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The synthesis of this compound typically begins with the nitration of 3-methoxybenzoic acid. This involves treating the starting material with a mixture of concentrated nitric acid and sulfuric acid.

  • Esterification Reaction: The nitro compound obtained from the nitration step is then esterified with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration and esterification reactions, often carried out in continuous flow reactors to ensure efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, typically involving the conversion of the nitro group to a nitroso group or further to an oxime.

  • Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

  • Substitution Reactions: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Iron (Fe) and hydrochloric acid (HCl) or palladium on carbon (Pd/C) with hydrogen gas (H2).

  • Substitution: Halogenation with bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

Major Products Formed:

  • Oxidation: Nitroso derivatives and oximes.

  • Reduction: Amines such as 3-methoxy-5-aminobenzoic acid.

  • Substitution: Halogenated derivatives like 3-bromo-5-methoxybenzoic acid.

Scientific Research Applications

Ethyl 3-methoxy-5-nitrobenzoate has various applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-methoxy-5-nitrobenzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • Ethyl 3-nitrobenzoate

  • Ethyl 4-nitrobenzoate

  • Ethyl 3-methoxybenzoate

  • Ethyl 4-methoxybenzoate

Properties

IUPAC Name

ethyl 3-methoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-10(12)7-4-8(11(13)14)6-9(5-7)15-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBICIWBUDRQIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound (5.33 g, 27.0 mmol) prepared in step 1 was dissolved in absolute ethanol (55.0 ml), added dropwise with thionyl chloride (2.96 ml, 40.55 mmol) at 0° C. The resulting mixture was refluxed for 6 hours. After completion, the reaction mixture was concentrated under reduced pressure and mixed with sodium bicarbonate aqueous solution. The mixture was extracted with dichloromethan, dried over anhydrous magnesium sulfate, and concentrated to dryness. The residue was then purified by flash column chromatography (dichloromethane:hexane=4:1) to obtain the title compound (5.1 g, yield: 85.6%, ivory solid).
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
2.96 mL
Type
reactant
Reaction Step Two
Yield
85.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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